2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline
CAS No.:
Cat. No.: VC15976263
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN4 |
|---|---|
| Molecular Weight | 196.64 g/mol |
| IUPAC Name | (3-chloro-1,4-dihydroquinoxalin-2-yl)hydrazine |
| Standard InChI | InChI=1S/C8H9ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4,11-13H,10H2 |
| Standard InChI Key | NKYITNJDCDRZEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=C(N2)Cl)NN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline belongs to the quinoxaline family, characterized by a bicyclic structure comprising two nitrogen atoms at positions 1 and 4 of the benzene ring. The substitution pattern includes a chlorine atom at position 2 and a hydrazine group at position 3, which confers reactivity for further derivatization. Computational studies suggest that the electron-withdrawing chlorine atom enhances electrophilic substitution reactions, while the hydrazinyl group facilitates Schiff base formation with carbonyl compounds .
Physicochemical Properties
The compound exhibits a melting point of 180°C and is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol. Infrared (IR) spectroscopy reveals key functional groups: N–H stretching vibrations at 3,385 cm⁻¹, aromatic C–H stretches at 3,051 cm⁻¹, and C=N stretches at 1,604 cm⁻¹ . Nuclear magnetic resonance (NMR) data confirm the aromatic proton environment, with signals at δ 7.2–7.8 ppm for the quinoxaline ring and δ 4.1–4.2 ppm for the hydrazine NH₂ group . Mass spectral analysis shows a molecular ion peak at m/z 195 (M+1), consistent with its molecular formula .
Synthetic Methodologies
Stepwise Synthesis from o-Phenylene Diamine
The synthesis begins with the condensation of o-phenylene diamine (0.1 mol) and diethyl oxalate (0.1 mol) under reflux conditions for 1 hour, yielding 1,4-dihydroquinoxaline-2,3-dione (Compound 1) with a 90% yield . Subsequent chlorination using phosphorous oxychloride (POCl₃) and catalytic DMF at reflux for 90 minutes produces 2,3-dichloroquinoxaline (Compound 2, 85% yield) . Selective substitution of the C3 chlorine atom with hydrazine hydrate in methanol generates the target compound, 2-chloro-3-hydrazinylquinoxaline (Compound 3, 75% yield) .
Table 1: Synthetic Yields and Melting Points of Key Intermediates
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 1 | 90 | 360 |
| 2 | 85 | 150 |
| 3 | 75 | 180 |
Derivatization into Schiff Bases and Piperazine Conjugates
Compound 3 serves as a precursor for synthesizing antimicrobial agents. Reaction with benzaldehyde derivatives in ethanol/acetic acid forms Schiff bases (Compounds 4A–J), while coupling with piperazine or N-methylpiperazine yields piperazinyl derivatives (Compounds 5A–G, 6A–F) . These reactions proceed via nucleophilic substitution at the C3 hydrazine group, with yields ranging from 40% to 55% .
Biological Activity Profile
Antifungal Efficacy Against Candida Species
In vitro susceptibility testing via broth microdilution (CLSI guidelines) demonstrates potent activity against Candida krusei (MIC = 0.5 μg/mL) and moderate activity against Candida albicans (MIC = 8 μg/mL) . The compound exhibits fungicidal effects, reducing viable cell counts by 99.9% within 24 hours at 4× MIC concentrations .
Table 2: Minimum Inhibitory Concentrations (MIC) Against Fungal Pathogens
| Fungal Species | MIC Range (μg/mL) |
|---|---|
| Candida krusei | 0.5–1 |
| Candida albicans | 8–16 |
| Aspergillus fumigatus | 32–64 |
Mechanistic Insights
The hydrazine side chain likely disrupts fungal cell membrane integrity by binding to ergosterol, analogous to polyene antifungals . Molecular docking studies suggest additional inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .
Pharmacological and Industrial Applications
Role as a Pharmaceutical Intermediate
Commercial suppliers such as MolCore BioPharmatech offer the compound at >98% purity for use in API synthesis . Its hydrazine moiety enables conjugation with anticancer agents, antimicrobial peptides, and imaging probes.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the hydrazine group with electron-donating or withdrawing substituents may enhance antifungal potency.
-
In Vivo Efficacy Testing: Murine models of disseminated candidiasis could validate therapeutic utility.
-
Scale-Up Synthesis: Optimizing reaction conditions to improve yields of Schiff base derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume